

An In-depth Technical Guide to the Physical Constants of (BenzylOxy)benzene-d2

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Compound of Interest

Compound Name: (BenzylOxy)benzene-d2

Cat. No.: B15599462

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of **(BenzylOxy)benzene-d2**. Due to the limited availability of direct experimental data for the deuterated species, this document compiles the established physical constants of its non-deuterated analogue, (benzylOxy)benzene, also known as diphenyl ether. Furthermore, it offers theoretically informed estimations of the physical properties of **(BenzylOxy)benzene-d2**, based on known isotopic effects. Detailed experimental protocols for the synthesis and characterization of deuterated aromatic ethers are also presented. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and other fields where deuterated compounds are of significant interest.

Introduction

(BenzylOxy)benzene, or diphenyl ether, is a stable aromatic ether with a wide range of applications, including as a heat transfer fluid and a fragrance ingredient^{[1][2][3]}. The selective incorporation of deuterium in place of hydrogen atoms, creating **(BenzylOxy)benzene-d2**, can subtly yet significantly alter the molecule's physicochemical properties. These alterations, primarily stemming from the kinetic isotope effect, can have profound implications for reaction mechanisms, metabolic pathways, and the pharmacokinetic profiles of drug candidates. This guide aims to provide a centralized repository of data and methodologies relevant to **(BenzylOxy)benzene-d2**.

Physical Properties

The physical constants of the non-deuterated (benzyloxy)benzene are well-documented. In contrast, specific experimental data for **(BenzylOxy)benzene-d2** are not readily available in the literature. However, the effects of deuteration on the physical properties of organic compounds are generally understood. Deuteration typically leads to a slight decrease in the boiling point and can cause minor changes in the melting point and density due to alterations in intermolecular forces and molecular packing[4][5]. The following tables summarize the known physical properties of (benzyloxy)benzene and provide estimated values for **(BenzylOxy)benzene-d2**.

Table 1: Physical Constants of (BenzylOxy)benzene

Property	Value	References
Molecular Formula	C ₁₂ H ₁₀ O	[1][2][6][7]
Molar Mass	170.21 g/mol	[2][6]
Appearance	Colorless solid or liquid	[2][8]
Odor	Geranium-like	[2][6]
Melting Point	25 - 28 °C	[1][2][6][8]
Boiling Point	257.93 - 259 °C	[1][2][6][7]
Density	1.073 - 1.148 g/cm ³ (at 20-25 °C)	[2][6][9]
Refractive Index (n ²⁰ /D)	1.579 - 1.5809	[6][9]
Vapor Pressure	<1 mmHg (at 20 °C)	[2][3]
Solubility	Insoluble in water; soluble in benzene, diethyl ether, and glacial acetic acid.	[2][10][11]

Table 2: Estimated Physical Constants of (BenzylOxy)benzene-d2

Property	Estimated Value	Rationale
Molecular Formula	$C_{12}H_8D_2O$	Substitution of two hydrogen atoms with deuterium.
Molar Mass	172.22 g/mol	Increased mass due to two deuterium atoms.
Melting Point	24 - 28 °C	Expected to be very similar to the non-deuterated form, with minor variations possible due to changes in crystal lattice packing.
Boiling Point	256 - 258 °C	A slight decrease is expected, as deuterated compounds often have slightly lower boiling points than their protium counterparts ^[5] .
Density	~1.08 g/cm ³	A slight increase is anticipated due to the higher mass of deuterium.

Note: The values for **(Benzyloxy)benzene-d2** are estimations based on general principles of isotopic effects and should be confirmed by experimental measurement.

Synthesis Protocols

The synthesis of **(Benzyloxy)benzene-d2** can be achieved through modifications of established methods for preparing diphenyl ether, such as the Williamson ether synthesis or the Ullmann condensation^[2]. A plausible route involves the use of a deuterated starting material.

Proposed Synthesis of **(Benzyloxy)benzene-d2** via Ullmann Condensation

This protocol describes the synthesis of **(Benzyloxy)benzene-d2** from phenol and bromo-d2-benzene.

Materials:

- Phenol
- Bromo-d2-benzene
- Potassium carbonate (anhydrous)
- Copper powder (catalyst)
- Pyridine (solvent)
- Diethyl ether
- 1 M Hydrochloric acid
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Deuterated chloroform (CDCl_3) for NMR analysis

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol, bromo-d2-benzene, and anhydrous potassium carbonate in pyridine.
- Add a catalytic amount of copper powder to the mixture.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing 1 M hydrochloric acid and diethyl ether.
- Separate the organic layer, and wash it successively with water and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **(Benzyoxy)benzene-d2** by vacuum distillation or column chromatography on silica gel.
- Confirm the structure and deuterium incorporation of the final product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Spectroscopic Data

The spectroscopic properties of (benzyloxy)benzene are well-characterized. Deuteration at specific positions will lead to predictable changes in the corresponding spectra.

Table 3: Spectroscopic Data of (Benzyoxy)benzene

Spectrum	Key Features	References
^1H NMR	Aromatic protons appear in the range of 6.9-7.4 ppm.	[12][13][14]
^{13}C NMR	Aromatic carbons show signals between 118 and 158 ppm.	[15]
IR	C-O-C stretching vibrations are observed around 1240 cm^{-1} . Aromatic C-H stretching is typically seen above 3000 cm^{-1} .	[16][17][18]
Mass (MS)	The molecular ion peak (M^+) is observed at m/z 170.	[19][20][21]

Expected Spectroscopic Changes in (Benzyoxy)benzene-d2

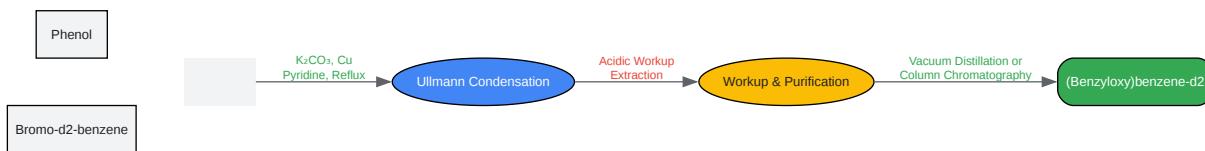
- ^1H NMR: The signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.

- ^{13}C NMR: The carbon atoms bonded to deuterium will exhibit a triplet multiplicity in the proton-decoupled spectrum due to C-D coupling. A slight upfield shift (isotope shift) for these carbons is also expected.
- IR: The C-D stretching vibrations will appear at a lower frequency (around $2200\text{-}2300\text{ cm}^{-1}$) compared to the C-H stretching vibrations.
- Mass Spectrometry: The molecular ion peak will be observed at m/z 172, reflecting the incorporation of two deuterium atoms.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for **(Benzyloxy)benzene-d2**.

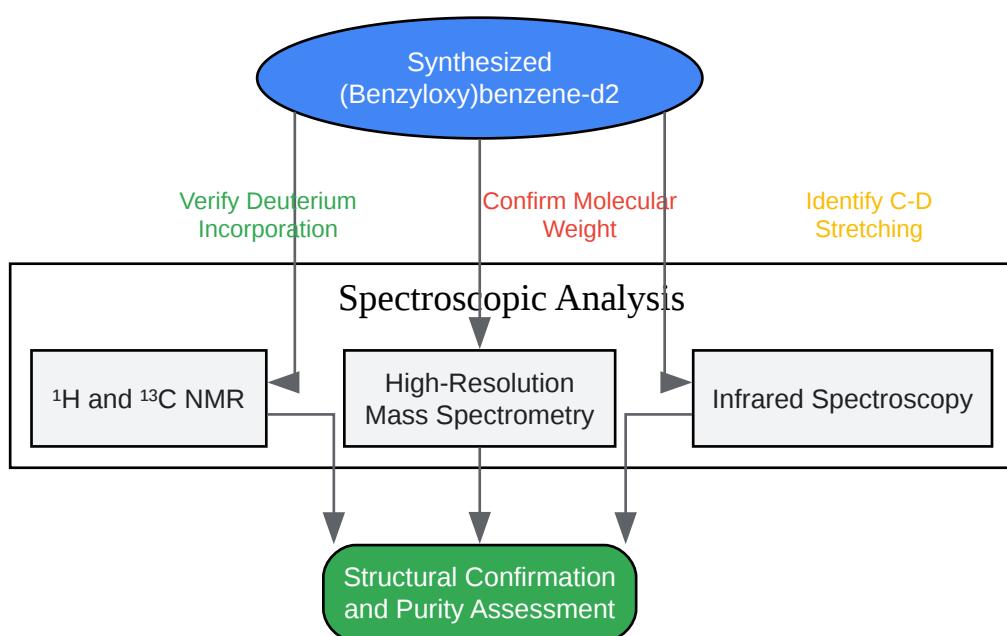


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Caption: Proposed synthesis workflow for **(Benzyloxy)benzene-d2**.

Analytical Workflow

The following diagram outlines the analytical workflow for the characterization of the synthesized **(Benzyloxy)benzene-d2**.



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Caption: Analytical workflow for structural confirmation.

Conclusion

This technical guide consolidates the available data for (benzyloxy)benzene and provides a predictive framework for the physical and spectroscopic properties of its deuterated analogue, **(Benzyoxy)benzene-d2**. The included synthesis and analytical protocols offer a practical starting point for researchers working with this and similar deuterated compounds. While the provided estimations are based on established scientific principles, experimental verification is crucial for any application. This document is intended to be a living resource, to be updated as more direct experimental data on **(Benzyoxy)benzene-d2** becomes available.

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